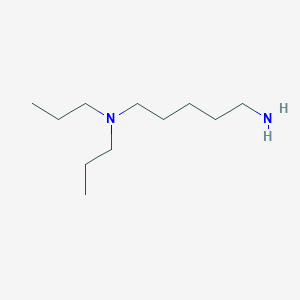
3-(5-Methyl-1-benzofuran-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque est un composé organique qui appartient à la classe des dérivés benzofuraniques. . La structure de l'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque est constituée d'un cycle benzofurane avec un groupe méthyle en position 5 et un groupe acide propanoïque en position 3.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés pour former le cycle benzofurane, suivie d'une fonctionnalisation pour introduire le groupe acide propanoïque. Par exemple, la cyclisation du 2-hydroxy-5-méthylbenzaldéhyde avec un réactif approprié peut produire le noyau benzofurane, qui peut ensuite être encore réagi avec des dérivés d'acide propanoïque pour obtenir le composé cible .
Méthodes de production industrielle
La production industrielle de l'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées et des catalyseurs pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcools ou en d'autres formes réduites.
Substitution : Le cycle benzofurane peut subir des réactions de substitution électrophile ou nucléophile pour introduire différents groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium aluminium pour la réduction, et divers électrophiles ou nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque peut produire des dérivés d'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque avec des groupes fonctionnels supplémentaires contenant de l'oxygène .
4. Applications de la recherche scientifique
L'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque a plusieurs applications de recherche scientifique, notamment :
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du cycle benzofurane permet au composé d'interagir avec diverses enzymes et récepteurs, modulant potentiellement leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'activité biologique spécifique étudiée .
Applications De Recherche Scientifique
3-(5-Methyl-1-benzofuran-2-yl)propanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(5-Methyl-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque comprennent d'autres dérivés benzofuraniques tels que :
- Acide 3-(5-méthoxy-1-benzofuran-2-yl)propanoïque
- Acide 3-(5-méthyl-1H-benzimidazol-2-yl)propanoïque
- Acide 3-(5-méthyl-1-benzothiophène-2-yl)propanoïque .
Unicité
L'unicité de l'acide 3-(5-méthyl-1-benzofuran-2-yl)propanoïque réside dans son schéma de substitution spécifique sur le cycle benzofurane, qui peut influencer son activité biologique et sa réactivité chimique. La présence du groupe méthyle en position 5 et du groupe acide propanoïque en position 3 peut affecter l'interaction du composé avec les cibles moléculaires et son profil pharmacologique global .
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-(5-methyl-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-2-4-11-9(6-8)7-10(15-11)3-5-12(13)14/h2,4,6-7H,3,5H2,1H3,(H,13,14) |
Clé InChI |
FFNSLWRNFAOZKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione](/img/structure/B12126032.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12126042.png)
![2-(4-oxo-3-prop-2-enyl-5-(2-thienyl)(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-phenylacetamide](/img/structure/B12126045.png)
![2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12126050.png)
![2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126058.png)

![2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide](/img/structure/B12126083.png)

![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)
![3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12126093.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12126094.png)



